molecular formula C17H19FN4O3 B2496301 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide CAS No. 2034445-93-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide

Cat. No.: B2496301
CAS No.: 2034445-93-5
M. Wt: 346.362
InChI Key: PMPVVSWCHIERKG-JOCQHMNTSA-N
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Description

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide” is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide” typically involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Cyclohexyl group attachment: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Nicotinamide formation: The final step involves the formation of the nicotinamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This can lead to modulation of biological pathways, resulting in therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar structures, such as nicotinamide riboside or nicotinamide adenine dinucleotide.

    Fluoropyrimidine derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.

Uniqueness

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-16-14(3-2-8-19-16)15(23)22-12-4-6-13(7-5-12)25-17-20-9-11(18)10-21-17/h2-3,8-10,12-13H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPVVSWCHIERKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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